
2,3-Dimethyl-5-undecylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-undecylpyrazine is a nitrogen-containing heterocyclic compound. Pyrazines, in general, are known for their aromatic properties and are often found in various natural products and synthetic materials. This particular compound is characterized by its unique structure, which includes two methyl groups and an undecyl chain attached to the pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-undecylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylpyrazine with an undecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 2,3-Dimethyl-5-undecylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or undecyl positions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, organic solvents like THF or DMSO.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
科学的研究の応用
2,3-Dimethyl-5-undecylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
作用機序
The mechanism of action of 2,3-Dimethyl-5-undecylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain microbial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
2,3-Dimethyl-5-ethylpyrazine: Similar structure but with an ethyl group instead of an undecyl chain.
2,5-Dimethyl-3-methoxypyrazine: Contains a methoxy group and two methyl groups.
3,5-Dimethyl-2-methoxypyrazine: Another isomer with a methoxy group and two methyl groups.
Uniqueness: 2,3-Dimethyl-5-undecylpyrazine is unique due to its long undecyl chain, which imparts distinct physical and chemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
370868-41-0 |
|---|---|
分子式 |
C17H30N2 |
分子量 |
262.4 g/mol |
IUPAC名 |
2,3-dimethyl-5-undecylpyrazine |
InChI |
InChI=1S/C17H30N2/c1-4-5-6-7-8-9-10-11-12-13-17-14-18-15(2)16(3)19-17/h14H,4-13H2,1-3H3 |
InChIキー |
RKRVUTRSDBWHGO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=CN=C(C(=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


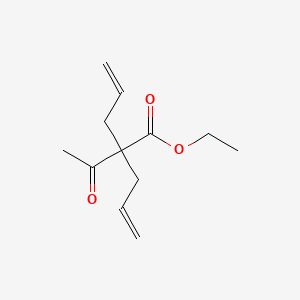

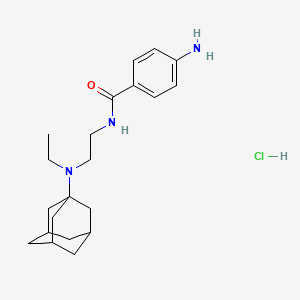
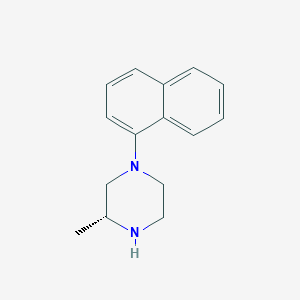
![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
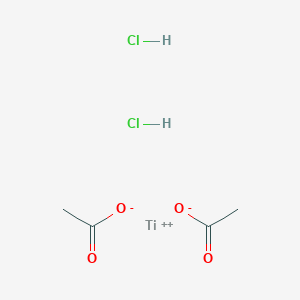

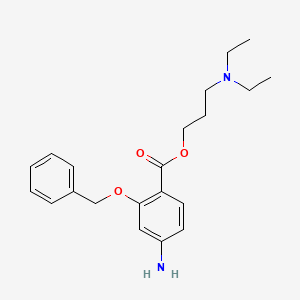
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)

![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)

![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)

